CMP-deaminoneuraminic acid
Description
Context of Sialic Acids and Nonulosonic Acids
Sialic acids are a diverse family of nine-carbon backbone monosaccharides that typically occupy the outermost positions of glycan chains on glycoproteins and glycolipids in vertebrates. nih.govwikipedia.org This strategic location allows them to play crucial roles in cell-cell recognition, communication, and interactions with pathogens. nih.govoup.com
The term "sialic acid" is a specific designation within a broader, more ancient class of molecules called nonulosonic acids (NulOs). nih.gov NulOs are nine-carbon α-keto acids found in deuterostomes, as well as in some eubacteria and archaea. nih.govnih.gov The key distinction lies in their structure; sialic acids are 3-deoxy NulOs, while other "sialic-acid-like" molecules found in bacteria and archaea are 3,9-dideoxy NulOs. oup.com The four primary types of sialic acids are N-acetylneuraminic acid (Neu5Ac), N-glycolylneuraminic acid (Neu5Gc), neuraminic acid (Neu), and 2-keto-3-deoxynononic acid (KDN). oup.comucsd.edu
KDN, or deaminated neuraminic acid, was first identified at the non-reducing ends of oligosialyl chains in the polysialoglycoprotein of rainbow trout eggs. caymanchem.com While Neu5Ac is the most abundant sialic acid in living systems, KDN is found mainly in aquatic organisms and bacteria, with only trace amounts identified in various mammalian glycoconjugates. oup.com
| Compound Name | Abbreviation | Key Distinguishing Feature | Common Occurrence |
|---|---|---|---|
| N-acetylneuraminic acid | Neu5Ac | N-acetyl group at C5 | Most abundant sialic acid in animals and some prokaryotes wikipedia.orgoup.com |
| N-glycolylneuraminic acid | Neu5Gc | N-glycolyl group at C5 | Widely distributed in mammals (except healthy humans), fungi, and protozoa oup.com |
| Neuraminic acid | Neu | Unmodified amino group at C5 | Less common, considered a fourth primary sialic acid ucsd.edu |
| Deaminoneuraminic acid (2-keto-3-deoxynononic acid) | KDN | Hydroxyl group at C5 instead of an amino group | Mainly in aquatic organisms and bacteria; trace amounts in mammals oup.comresearchgate.net |
Overview of Activated Sugar Nucleotides in Glycosylation Pathways
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins, lipids, and other organic molecules, is fundamental to cellular function. This process relies on activated forms of monosaccharides, known as nucleotide sugars, which act as glycosyl donors. wikipedia.org These high-energy molecules are substrates for enzymes called glycosyltransferases, which catalyze the transfer of the sugar moiety to an acceptor molecule. wikipedia.orgnih.gov
The activation of monosaccharides into nucleotide sugars is a crucial step. It typically involves the reaction of a nucleoside triphosphate (NTP) with a glycosyl monophosphate. wikipedia.org In animals, sugars are most commonly activated by uridine (B1682114) diphosphate (B83284) (UDP), which links to glucose, galactose, N-acetylglucosamine, N-acetylgalactosamine, glucuronic acid, and xylose. uzh.ch Guanosine diphosphate (GDP) activates mannose and fucose. uzh.ch
Cytidine (B196190) monophosphate (CMP) is unique in that it activates sialic acids. wikipedia.orguzh.ch The resulting CMP-sialic acid is then transported into the Golgi apparatus in eukaryotic cells, where sialyltransferases transfer the sialic acid to the ends of glycan chains on newly synthesized glycoconjugates. oup.comucsd.edu This activation of sialic acids by CMP is a distinctive feature of their metabolism. oup.com
Significance of CMP-Deaminoneuraminic Acid within Glycosylation Research
This compound (CMP-KDN) holds particular significance in glycobiology for several reasons. It is the activated donor substrate required for the incorporation of KDN into glycoconjugates. nih.gov The study of CMP-KDN and its associated enzymes provides insights into the biosynthesis and function of KDN-containing glycosphingolipids and glycoproteins. ontosight.ai
Research on CMP-KDN has revealed important differences in enzyme specificities. For instance, the enzyme responsible for synthesizing CMP-KDN, CMP-KDN synthetase, was first identified and characterized in rainbow trout testis. nih.gov This enzyme was found to efficiently use KDN as a substrate, in contrast to mammalian CMP-sialic acid synthetases which show a preference for Neu5Ac and Neu5Gc. nih.govnih.gov However, further research has shown that the recombinant trout CMP-sialic acid synthetase can effectively utilize both KDN and Neu5Ac as substrates. oup.com
The ability to synthesize CMP-KDN enzymatically has been a valuable tool for researchers. nih.govoup.com It allows for the production of KDN-containing neoglycoconjugates, which can be used to study the biological roles of KDN and to explore their potential applications in glycotechnology. oup.com For example, the use of CMP-KDN with various sialyltransferases enables the creation of novel KDN-containing structures with different linkages, which can then be used to investigate their interactions with lectins and other carbohydrate-binding proteins. oup.com
The expression of KDN and, by extension, the metabolism of CMP-KDN, has been linked to developmental processes and disease. For example, the expression of CMP-KDN synthetase in rainbow trout sperm is correlated with the developmental expression of KDN-containing gangliosides. nih.gov Furthermore, altered expression of KDN-containing glycosphingolipids has been observed in certain types of cancer, suggesting a potential role in tumor progression. ontosight.ai These findings underscore the importance of understanding the regulation of CMP-KDN biosynthesis and its role in cellular physiology and pathology.
| Enzyme | Reaction Catalyzed | Source of Discovery/Key Research Finding | Significance |
|---|---|---|---|
| CMP-KDN Synthetase | KDN + CTP → CMP-KDN + PPi | First identified and characterized in rainbow trout testis. nih.gov | Key enzyme for the activation of KDN, enabling its incorporation into glycoconjugates. nih.gov |
| Rainbow Trout CMP-Sialic Acid Synthetase | Effectively utilizes both KDN and Neu5Ac as substrates. oup.com | Demonstrates broader substrate specificity compared to its mammalian counterparts. oup.comoup.com | Useful for the enzymatic synthesis of CMP-KDN for research purposes. oup.com |
| Mammalian CMP-Sialic Acid Synthetase | Preferentially activates Neu5Ac and Neu5Gc over KDN. nih.govoup.com | Shows distinct substrate specificity determinants compared to the trout enzyme. nih.gov | Highlights evolutionary differences in sialic acid metabolism. |
| Rat Liver α2,6-Sialyltransferase | Transfers KDN from CMP-KDN to asialotransferrin and N-acetyllactosamine. oup.com | Demonstrates that common sialyltransferases can utilize CMP-KDN as a donor substrate. oup.com | Enables the synthesis of novel KDN-containing neoglycoconjugates with specific linkages. oup.com |
Properties
CAS No. |
137463-62-8 |
|---|---|
Molecular Formula |
C5H5ClN2O3 |
Synonyms |
CMP-deaminoneuraminic acid |
Origin of Product |
United States |
Ii. Biosynthesis and Metabolic Pathways of Cmp Deaminoneuraminic Acid
Precursor Formation and Metabolism of Deaminoneuraminic Acid (KDN)
Deaminoneuraminic acid (KDN), a sialic acid analog where the N-acyl group at the C-5 position is substituted by a hydroxyl group, is a crucial precursor for the synthesis of CMP-deaminoneuraminic acid. ontosight.aioup.com The biosynthesis of KDN is distinct from that of other major sialic acids like N-acetylneuraminic acid (Neu5Ac). nih.gov The de novo synthesis of KDN utilizes mannose as its hexose (B10828440) precursor. nih.govresearchgate.net
The biosynthetic pathway of KDN in animal cells involves a series of enzymatic reactions:
Phosphorylation of Mannose: The process initiates with the phosphorylation of mannose to D-mannose-6-phosphate (Man-6-P) by a hexokinase, utilizing ATP as the phosphate (B84403) donor. mdpi.com
Condensation to KDN-9-Phosphate: KDN-9-phosphate synthase then catalyzes the condensation of Man-6-P with phosphoenolpyruvate (B93156) (PEP) to form KDN-9-phosphate (KDN-9-P). nih.govmdpi.com
Dephosphorylation to KDN: Finally, a phosphatase removes the phosphate group from KDN-9-P to yield free KDN. mdpi.com
Studies have shown that the levels of both free and conjugated KDN can be significantly increased in mammalian cell lines, such as mouse melanoma B16 and African green monkey kidney COS-7 cells, when cultured in media enriched with mannose. nih.gov This increase in intracellular free KDN is directly proportional to the concentration of free mannose within the cells. nih.gov Importantly, the de novo synthesis of KDN is not affected by the presence of N-acetylmannosamine (ManNAc), the precursor for Neu5Ac synthesis, highlighting that the KDN biosynthetic pathway employs enzymes that are at least partially distinct from those involved in Neu5Ac biosynthesis. nih.gov
While the catabolism of Neu5Ac in bacteria like Escherichia coli is well-understood, involving the enzyme N-acetylneuraminate aldolase (B8822740) (NanA), the breakdown of KDN is less characterized. nih.gov However, a novel KDN-specific aldolase (Kdn-aldolase) has been identified in Sphingobacterium sp.. nih.govresearchgate.net This enzyme exclusively degrades KDN into pyruvate (B1213749) and mannose and can also catalyze the synthesis of KDN from these precursors. nih.govresearchgate.net The discovery of this Kdn-aldolase suggests the existence of specialized metabolic pathways for KDN in certain bacteria. nih.govresearchgate.net
Enzymatic Activation of Deaminoneuraminic Acid to this compound
The activation of deaminoneuraminic acid (KDN) to its nucleotide sugar form, this compound (CMP-KDN), is a critical step for its incorporation into glycoconjugates. ontosight.ainih.gov This reaction is catalyzed by a specific enzyme that facilitates the transfer of a cytidine (B196190) monophosphate (CMP) moiety from a donor molecule to KDN.
This compound Synthetase (CTP:3-deoxy-D-glycero-D-galacto-nononate cytidylyltransferase, EC 2.7.7.92)
The enzyme responsible for the synthesis of CMP-KDN is formally known as CTP:3-deoxy-D-glycero-D-galacto-nononate cytidylyltransferase, and is also referred to as this compound synthetase or CMP-KDN synthetase. nih.govgenome.jp It catalyzes the reaction between cytidine triphosphate (CTP) and KDN to produce CMP-KDN and pyrophosphate (PPi). ontosight.ainih.gov This enzyme is classified under EC number 2.7.7.92. genome.jpexpasy.orgcreative-enzymes.com The presence of a divalent cation, such as Mg2+ or Mn2+, is essential for its activity. nih.gov For instance, 25 mM Mg2+ can stimulate the formation of CMP-KDN more than tenfold. nih.gov The optimal pH for this enzyme's activity is between 9 and 10. nih.gov
The gene encoding CMP-sialic acid synthetase has been cloned and characterized from various organisms, revealing interesting differences in their substrate specificities. A unique CMP-sialic acid synthetase was cloned from rainbow trout testis, which was found to efficiently utilize both KDN and N-acetylneuraminic acid (Neu5Ac) as substrates. oup.comnih.gov The recombinant trout enzyme, consisting of 432 amino acids, showed high activity towards both KDN and Neu5Ac. oup.comnih.gov Its cDNA sequence shares a 53.8% identity with the murine enzyme. oup.comnih.govoup.com
In contrast, the murine CMP-sialic acid synthetase, while also cloned and characterized, displays a strong preference for Neu5Ac over KDN. oup.comnih.govoup.com The murine enzyme has a 15-fold lower activity towards KDN compared to Neu5Ac. oup.com This highlights a significant difference in substrate specificity between the fish and mammalian enzymes. oup.com The murine enzyme is a protein of 432 amino acids with a calculated molecular mass of 48.1 kDa and shares 41% to 47% sequence identity with bacterial CMP-sialic acid synthetases. oup.com
Further research has identified two functional CMP-sialic acid synthetase paralogues in zebrafish (Danio rerio), named dreCmas1 and dreCmas2. kit.edu These paralogues exhibit subfunctionalization, particularly in their substrate specificity. kit.edu dreCmas1 shows the highest activity with Neu5Ac and is poorly active with KDN, whereas KDN is the preferred substrate for dreCmas2. kit.edu
In the haptophyte microalga Prymnesium parvum, genes for a complete CMP-Kdn biosynthesis pathway have been identified, including a CMP-Kdn synthetase. nih.gov This finding suggests that sialic acid biosynthesis may be more widespread among microalgae than previously thought. nih.gov The CMP-Kdn synthetase from P. parvum was found to be specific for KDN, with no activity observed with Neu5Ac as a substrate. nih.gov
Vertebrate CMP-sialic acid synthetases, including the one from rainbow trout, are predominantly localized in the cell nucleus. oup.compsu.eduoup.comresearchgate.net The trout enzyme contains two potential nuclear localization signals (NLS), which are short sequences of basic amino acids that direct proteins to the nucleus. oup.comnih.govoup.com The murine enzyme also possesses three potential NLSs, and its nuclear localization has been confirmed through immunofluorescence studies. researchgate.netrhea-db.org Similarly, the human CMP-sialic acid synthetase is transported to the nucleus when expressed in insect cells. oup.com
The nuclear localization of these enzymes is unusual, as most other nucleotide sugars are synthesized in the cytoplasm. oup.comresearchgate.net Several hypotheses have been proposed for this nuclear compartmentalization, including the possibility that the nuclear environment is necessary for enzymatic activity, that CTP concentrations are higher in the nucleus, or that activated sialic acids are required for nuclear sialyltransferases. oup.com
Once synthesized in the nucleus, CMP-sialic acid must be transported to the Golgi apparatus to be used by sialyltransferases. psu.eduresearchgate.net Evidence suggests the existence of a carrier-mediated transport system for CMP-NeuAc across the nuclear envelope and into the Golgi. psu.eduresearchgate.net
In contrast to vertebrate enzymes, insect CMP-sialic acid synthetases exhibit more diverse subcellular localizations. oup.com For example, the Drosophila melanogaster enzyme is found in the Golgi apparatus. oup.com The two zebrafish paralogues also differ in their localization; dreCmas1 is transported to the nucleus via a bipartite NLS, while dreCmas2 remains in the cytoplasm. kit.edu The CMP-Kdn synthetase from the microalga Prymnesium parvum has a putative transmembrane domain at its C-terminus, suggesting it may be membrane-associated. nih.gov
The substrate specificity of CMP-sialic acid synthetases varies significantly across different organisms, reflecting their diverse biological roles.
| Organism | Enzyme | Preferred Substrate(s) | Notes |
| Rainbow Trout (Oncorhynchus mykiss) | CMP-Sialic Acid Synthetase | KDN, Neu5Ac | Exhibits high activity towards both KDN and Neu5Ac. nih.govnih.govresearchgate.net |
| Mouse (Mus musculus) | CMP-Sialic Acid Synthetase | Neu5Ac | Has a 15-fold lower activity with KDN compared to Neu5Ac. oup.comnih.gov |
| Calf Brain | CMP-Sialic Acid Synthetase | Neu5Ac, Neu5Gc | KDN is a poor substrate. nih.gov |
| Human | CMP-Sialic Acid Synthetase | Neu5Ac, Neu5Gc | KDN is a poor substrate. oup.com |
| Zebrafish (Danio rerio) | dreCmas1 | Neu5Ac | Poorly active with KDN. kit.edu |
| Zebrafish (Danio rerio) | dreCmas2 | KDN | Poorly active with Neu5Ac. kit.edu |
| Sphingobacterium sp. | Kdn-aldolase | KDN | Exclusively degrades KDN; does not act on Neu5Ac or Neu5Gc. nih.govresearchgate.net |
| Prymnesium parvum | CMP-Kdn Synthetase | KDN | Does not produce CMP-Neu5Ac when Neu5Ac is the substrate. nih.gov |
| Drosophila melanogaster | CMP-Sialic Acid Synthetase | Neu5Ac, Neu5Gc | Has nearly undetectable activity towards KDN. portlandpress.com |
As the table illustrates, the rainbow trout enzyme is unique among vertebrates in its efficient use of both KDN and Neu5Ac. nih.govresearchgate.net In contrast, mammalian enzymes strongly prefer N-acylated sialic acids. nih.govoup.com The zebrafish paralogues demonstrate a clear division of labor, with one specializing in Neu5Ac activation and the other in KDN activation. kit.edu The bacterial enzyme from Sphingobacterium and the algal enzyme from Prymnesium parvum show high specificity for KDN. nih.govresearchgate.netnih.gov The fruit fly enzyme, on the other hand, shows very little activity with KDN. portlandpress.com These differences in substrate specificity likely reflect the varying requirements for different types of sialic acids in the glycoconjugates of these organisms.
General Principles of Cytidine Monophosphate Sialic Acid Synthetase Activity
Cytidine monophosphate (CMP)-sialic acid synthetases (CMAS) are a family of enzymes crucial for the biosynthesis of sialoglycoconjugates. nih.gov They catalyze the activation of free sialic acids to their corresponding CMP-sialic acid nucleotide sugars, which are the donor substrates for all sialyltransferases. nih.gov The general reaction is:
CTP + Sialic Acid → CMP-Sialic Acid + PPi nih.gov
A unique feature of CMAS is that they produce a nucleotide sugar with a monophosphate linkage, whereas most other nucleotide sugar synthetases create a diphosphate (B83284) linkage. psu.edu Furthermore, CMAS can utilize non-phosphorylated sialic acids as substrates, which is another distinction from many other nucleotide sugar synthetases. portlandpress.com
The activity of CMAS is dependent on a divalent cation, typically Mg2+. nih.govportlandpress.com The optimal pH for vertebrate CMAS is around 9.0. nih.gov Kinetic studies have been performed on various CMAS enzymes. For example, the Drosophila melanogaster CMAS has apparent Km values of 410 µM for Neu5Ac and 450 µM for CTP. portlandpress.com The enzyme from rainbow trout testis has a higher Vmax/Km for KDN compared to Neu5Ac and N-glycolylneuraminic acid (Neu5Gc), indicating that KDN is the preferred substrate. nih.gov
The structure of CMAS contains evolutionarily conserved motifs. oup.com For instance, the murine and human enzymes share five conserved amino acid stretches with bacterial CMAS, suggesting a common ancestral gene. oup.com These conserved regions are important for both catalytic activity and, in the case of vertebrate enzymes, nuclear targeting. rhea-db.org
Downstream Utilization in Glycoconjugate Biosynthesis
Once synthesized, cytidine monophosphate-deaminoneuraminic acid (CMP-Kdn) serves as the activated sugar donor for the incorporation of 3-deoxy-D-glycero-D-galacto-nonulosonic acid (Kdn) into a variety of glycoconjugates. This process is mediated by a class of enzymes known as sialyltransferases.
Sialyltransferases (STs) are a family of glycosyltransferases that catalyze the transfer of a sialic acid residue from a CMP-sialic acid donor to the terminal position of an acceptor oligosaccharide chain on a glycoprotein (B1211001) or glycolipid. nih.gov While CMP-N-acetylneuraminic acid (CMP-Neu5Ac) is the most common donor for many sialyltransferases, several of these enzymes, from both bacterial and vertebrate sources, have been shown to utilize CMP-Kdn as a substrate. nih.govnih.govnih.gov The ability of these enzymes to use CMP-Kdn facilitates the synthesis of Kdn-terminated glycans with various linkage types, including α2,3-, α2,4-, α2,6-, and α2,8-linkages, mirroring the diversity seen with Neu5Ac. nih.govengineering.org.cn
Research has identified specific sialyltransferases that recognize and utilize CMP-Kdn. For instance, the rat liver Galβ1→4GlcNAc α2,6-sialyltransferase is capable of transferring Kdn from CMP-Kdn to acceptors like asialotransferrin and N-acetyllactosamine (LacNAc), creating a novel KDNα2→6Gal linkage. oup.com Kinetic studies revealed that the efficiency of Kdn incorporation was approximately half that of Neu5Ac under the tested conditions. oup.com Similarly, bacterial sialyltransferases, such as an α2,6-sialyltransferase from Photobacterium sp. JT-ISH-224, also recognize CMP-KDN as a donor. nih.gov
In zebrafish (Danio rerio), two distinct CMP-sialic acid synthetase (Cmas) enzymes have been identified. kit.edu One of these, dreCmas2, exhibits a significant in vitro preference for Kdn, highlighting a specialized role in Kdn metabolism. kit.edu Furthermore, when the enzymatic machinery for sialic acid synthesis is engineered into insect cells, which normally lack it, significant levels of CMP-Kdn can be generated from endogenous mannose-6-phosphate, demonstrating the catalytic potential for its formation when the necessary enzymes are present. acs.org
Table 1: Examples of Sialyltransferases Utilizing CMP-Kdn
| Enzyme/System | Source Organism | Acceptor Substrate(s) | Linkage Formed | Key Finding | Reference(s) |
| Galβ1→4GlcNAc α2,6-Sialyltransferase | Rat Liver | Asialotransferrin, N-acetyllactosamine (LacNAc) | KDNα2→6Gal | Incorporation of KDN was about half as efficient as Neu5Ac. The resulting linkage was resistant to certain exosialidases. | oup.com |
| α2,6-Sialyltransferase | Photobacterium sp. JT-ISH-224 | Not specified | α2,6 | The bacterial enzyme recognizes CMP-KDN as a donor substrate. | nih.gov |
| CMP-sialic acid synthetase 2 (dreCmas2) | Zebrafish (Danio rerio) | Kdn | N/A (Activation step) | The enzyme shows a high in vitro preference for activating Kdn over Neu5Ac. | kit.edu |
| Engineered Sialic Acid Pathway | Sf9 Insect Cells | Endogenous Man-6-P | N/A (Synthesis) | Co-expression of sialic acid synthase and CMP-sialic acid synthetase resulted in intracellular CMP-Kdn synthesis. | acs.org |
Kdn-containing glycoconjugates, or Kdn-glycans, are found across a wide range of biological systems, incorporated into glycoproteins, glycolipids (gangliosides), and bacterial polysaccharides. nih.govengineering.org.cnresearchgate.net Their expression, however, varies significantly between different life forms and physiological states.
In lower vertebrates, such as fish and amphibians, Kdn-glycans are relatively abundant. nih.govresearchgate.net Kdn was first identified as a major component of polysialoglycoproteins in the eggs of rainbow trout and is also a key sialic acid in the skin mucus of fish. engineering.org.cnkit.eduresearchgate.net The stage- and site-specific expression of various Kdn-gangliosides during rainbow trout spermatogenesis points to a crucial role in developmental processes like fertilization. engineering.org.cn It has also been theorized that the addition of Kdn to glycan chains may function as a "chain stopper," thereby regulating the length of polysialic acid chains. engineering.org.cn
In contrast, Kdn is generally found in very low concentrations in most mammalian tissues compared to Neu5Ac. researchgate.net However, its expression is notably elevated in specific contexts. For example, free Kdn has been detected in human fetal red blood cells. asm.org Furthermore, an increase in Kdn, either in free form or as part of a glycoconjugate, has been linked to certain human cancers, including ovarian and prostate cancer. nih.govasm.org Recent studies have provided conclusive evidence of conjugated Kdn on a human glycoprotein, identifying Kdn in an α2,3-linkage on N-glycans attached to prostate-specific antigen (PSA). engineering.org.cn
In the microbial world, Kdn is a component of the capsular polysaccharides of certain bacteria, such as Klebsiella ozaenae. researchgate.net Its presence on the surface of pathogenic microbes can significantly influence their interaction with a host. For nontypeable Haemophilus influenzae (NTHi), the experimental incorporation of Kdn into its surface lipooligosaccharide was shown to reduce its virulence by impairing its ability to evade the host's complement system. asm.org
Table 2: Biological Distribution and Significance of Kdn-Glycoconjugates
| Organism/System | Glycoconjugate Type | Biological Context/Significance | Reference(s) |
| Fish (e.g., Rainbow Trout, Carp) | Glycoproteins, Gangliosides | Abundant in eggs and skin mucus. Implicated in spermatogenesis and development. | engineering.org.cnkit.eduresearchgate.net |
| Amphibians | Glycoconjugates | Abundant component of glycans in lower vertebrates. | nih.govresearchgate.net |
| Human Fetal Red Blood Cells | Free Sialic Acid | Elevated levels of free Kdn detected. | asm.org |
| Human Cancer (Ovarian, Prostate) | Free and Conjugated Kdn | Associated with cancer progression. Found on prostate-specific antigen (PSA). | nih.govengineering.org.cnasm.org |
| Bacteria (e.g., Klebsiella ozaenae) | Capsular Polysaccharides | Structural component of the bacterial capsule. | researchgate.net |
| Pathogenic Bacteria (e.g., NTHi) | Lipooligosaccharide | Surface display of Kdn can attenuate virulence and resistance to host immunity. | asm.org |
Pathways of this compound Turnover and Catabolism
The metabolic fate of CMP-Kdn involves both the enzymatic cleavage of Kdn from glycoconjugates and the catabolism of the free sialic acid. Regulatory mechanisms also exist to control the intracellular concentration of the activated sugar nucleotide itself.
The removal of Kdn residues from glycans is accomplished by sialidases (or neuraminidases). While many sialidases primarily target Neu5Ac or Neu5Gc, specific KDNases have been discovered. nih.gov A KDNase from the bacterium Sphingobacterium sp. is known to specifically cleave Kdn linkages. nih.gov Another Kdn-specific sialidase was identified in the fungus Aspergillus fumigatus, and the starfish Asterina pectinifera possesses two separate sialidases to handle Neu5Ac and Kdn independently. asm.org It is noteworthy that not all sialidases are effective against Kdn; the KDNα2→6Gal linkage, for example, has been shown to be resistant to certain exosialidases that readily cleave the corresponding Neu5Ac linkage. oup.com
Once liberated from a glycoconjugate, free Kdn can be catabolized. In Escherichia coli, the enzyme N-acetylneuraminate aldolase (NanA) can break down Kdn into pyruvate and D-mannose. researchgate.net
Beyond enzymatic degradation, the biosynthesis of CMP-Kdn is also subject to product feedback inhibition, representing a key aspect of its metabolic turnover. In rainbow trout, the CMP-sialic acid synthetase (rtCSS) is inhibited by CMP-Kdn. nih.gov This inhibition is uniquely dependent on the C-terminal domain of the enzyme; a truncated version of the enzyme lacking this domain is not inhibited. nih.gov This regulatory mechanism appears to be species-specific, as the mouse equivalent of the enzyme is not inhibited by CMP-Kdn, suggesting a distinct evolutionary adaptation for managing sialic acid metabolism in lower vertebrates where Kdn is more prevalent. nih.gov
Iii. Enzymology of Cmp Deaminoneuraminic Acid Metabolism
Detailed Characterization of CMP-Deaminoneuraminic Acid Synthetase
This compound synthetase, also known as CMP-Kdn synthetase, is the key enzyme responsible for the activation of deaminoneuraminic acid (Kdn) into its nucleotide sugar form, CMP-Kdn. This activation step is a prerequisite for the incorporation of Kdn into sialoglycoconjugates.
The enzyme CMP-Kdn synthetase has been successfully purified from various sources, notably from the testis of the rainbow trout (Oncorhynchus mykiss), a tissue where Kdn-containing gangliosides were first identified. nih.gov Partial purification of the enzyme from this source has allowed for significant biochemical characterization. nih.gov
Studies on the purified enzyme have revealed several key properties. The optimal pH for the synthetase activity was found to be in the range of 9 to 10. nih.gov The enzyme also exhibits a temperature optimum at 25°C. nih.gov These findings provide insight into the cellular conditions that favor the synthesis of CMP-Kdn.
Kinetic analyses have been instrumental in understanding the efficiency and substrate preference of CMP-Kdn synthetase. Studies using the partially purified enzyme from rainbow trout testis have determined the Vmax/Km values for different sialic acid substrates. nih.gov These studies revealed that Kdn is the preferred substrate over N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). nih.gov
The reaction catalyzed by CMP-Kdn synthetase involves the transfer of a cytidylyl group from CTP to the hydroxyl group of Kdn, forming CMP-Kdn and pyrophosphate. A kinetic study utilizing mixed substrates demonstrated that a single enzyme is responsible for the synthesis of both CMP-Kdn and CMP-Neu5Ac, indicating that both activities reside at the same active site. nih.gov
The following table summarizes the kinetic parameters of CMP-Kdn synthetase from rainbow trout.
| Substrate | Vmax/Km (min⁻¹) |
| Kdn | 4.4 x 10⁻³ nih.gov |
| Neu5Ac | 2.3 x 10⁻³ nih.gov |
| Neu5Gc | 1.8 x 10⁻³ nih.gov |
This table shows the catalytic efficiency of rainbow trout CMP-Kdn synthetase for different sialic acid substrates.
CMP-Kdn synthetase exhibits a distinct substrate specificity. While it can utilize Neu5Ac and Neu5Gc, its highest activity is observed with Kdn as the substrate. nih.gov This preference for Kdn is a key feature that distinguishes it from many mammalian CMP-sialic acid synthetases, which preferentially utilize Neu5Ac and Neu5Gc. nih.gov
The enzymatic activity of CMP-Kdn synthetase is strictly dependent on the presence of divalent cations. Both magnesium (Mg²⁺) and manganese (Mn²⁺) ions can serve as essential cofactors for the enzyme's function. nih.gov Notably, a concentration of 25 mM Mg²⁺ was found to stimulate the formation of CMP-Kdn more than tenfold, while the formation of CMP-Neu5Ac and CMP-Neu5Gc was stimulated only fourfold under the same conditions, relative to 1 mM Mg²⁺. nih.gov This differential stimulation further highlights the enzyme's preference for Kdn.
The structure of CMP-sialic acid synthetases, including the enzyme responsible for CMP-Kdn synthesis, is conserved from bacteria to humans and typically features five conserved primary sequence motifs that constitute the active site pocket. kit.edu Alignment of amino acid sequences from various bacterial CMP-NeuAc synthetases has shown that these conserved motifs are located in the N-terminal region of the enzyme. researchgate.net
In some bacterial forms of the enzyme, such as that from E. coli K1, the C-terminal domain appears to be functionally distinct and not essential for the synthetase activity. researchgate.net Deletion studies have demonstrated that the catalytic domain required for CMP-NeuAc synthetase activity resides in the N-terminal half of the protein. researchgate.net While specific structural studies on the distinct domains of a dedicated CMP-Kdn synthetase are less common, the general architecture is expected to follow this conserved pattern, with the N-terminal domain housing the catalytic machinery for CMP-Kdn formation.
Allosteric regulation and feedback inhibition are common mechanisms for controlling metabolic pathways. nih.govwikipedia.orgresearchgate.netslideshare.netlibretexts.org In these processes, a downstream product of a pathway binds to an allosteric site on an enzyme catalyzing an earlier step, thereby modulating its activity. wikipedia.orglibretexts.org This allows the cell to maintain homeostasis of the final product. nih.gov While these regulatory mechanisms are well-established for many biosynthetic pathways, including those for amino acids, specific details regarding the allosteric and feedback regulation of this compound synthetase are not extensively documented in the provided search results. The general principles of enzyme regulation suggest that the activity of CMP-Kdn synthetase is likely controlled to meet the cellular demand for Kdn-containing glycoconjugates.
Sialyltransferases Involved in Kdn Transfer
Once synthesized, CMP-Kdn serves as the activated sugar donor for the transfer of Kdn residues to acceptor molecules, a reaction catalyzed by a class of enzymes known as sialyltransferases. wikipedia.org These enzymes are responsible for creating the diverse array of sialoglycoconjugates found in biological systems. nih.govresearchgate.net
Sialyltransferases are typically type II membrane proteins located in the Golgi apparatus and are categorized into families based on the type of glycosidic linkage they form (α2,3-, α2,6-, or α2,8-). wikipedia.orgnih.govnih.gov While many sialyltransferases utilize CMP-Neu5Ac as their primary substrate, some have been shown to effectively use CMP-Kdn.
Research has demonstrated that certain bacterial sialyltransferases can utilize CMP-Kdn as a donor substrate. acs.org For instance, a one-pot, two-enzyme system containing a Neisseria meningitidis CMP-sialic acid synthetase and either a Pasteurella multocida α2,3-sialyltransferase or a Photobacterium damsela α2,6-sialyltransferase has been used to synthesize Kdn-containing oligosaccharides. acs.org This indicates that these specific sialyltransferases can recognize and transfer Kdn from its activated CMP form to an acceptor sugar.
The ability of specific sialyltransferases to utilize CMP-Kdn is crucial for the synthesis of Kdn-glycans and underscores the importance of this enzymatic step in determining the final structure and function of cellular glycoconjugates.
Substrate Specificity for this compound
The enzymatic synthesis of this compound is catalyzed by CMP-sialic acid synthetase (CMAS), an enzyme that facilitates the reaction between CTP and a sialic acid. nih.gov Research has revealed significant differences in the substrate specificity of this enzyme across various species, particularly between mammals and certain vertebrates like the rainbow trout (Oncorhynchus mykiss). nih.govresearchgate.net
Studies using crude enzyme preparations initially showed that mammalian CMP-sialic acid synthetases exhibit very low activity for the synthesis of CMP-KDN from its precursor, deaminoneuraminic acid (KDN). nih.govresearchgate.net In contrast, the corresponding enzyme from rainbow trout testis was found to have high activity for synthesizing both CMP-KDN and CMP-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govresearchgate.net
To confirm these findings, recombinant versions of the trout and murine enzymes were cloned and expressed. nih.gov Kinetic analysis of these recombinant enzymes provided a clearer picture of their substrate preferences. The recombinant trout enzyme demonstrated high efficiency in utilizing both KDN and N-acetylneuraminic acid (Neu5Ac) as substrates. nih.gov Conversely, the recombinant murine enzyme showed a 15-fold lower activity toward KDN compared to Neu5Ac, confirming the substrate preference of the mammalian enzyme for acetylated sialic acids. nih.gov A kinetic study using mixed substrates confirmed that in the partially purified trout enzyme, the synthesis of both CMP-KDN and CMP-Neu5Ac occurs at the same active site of a single enzyme. nih.gov
The Vmax/Km values, which represent the catalytic efficiency of an enzyme, highlight these differences starkly. The trout enzyme's efficiency for KDN is comparable to that for Neu5Ac, whereas the murine enzyme is significantly less efficient with KDN. nih.gov
Below is an interactive data table summarizing the kinetic parameters of recombinant CMP-sialic acid synthetases from rainbow trout and mouse.
| Enzyme Source | Substrate | Vmax/Km (min⁻¹) |
| Rainbow Trout | KDN | 1.1 |
| Rainbow Trout | Neu5Ac | 0.68 |
| Mouse | KDN | 0.23 |
| Mouse | Neu5Ac | 3.5 |
Data sourced from studies on recombinant enzymes. nih.gov
Once synthesized, CMP-KDN serves as a sugar donor for sialyltransferases (STs), which catalyze the transfer of the KDN residue to various glycoconjugates. nih.govnih.gov While mammalian sialyltransferases are known for their strict acceptor substrate specificity, they exhibit a more relaxed donor substrate specificity. nih.gov Consequently, CMP-KDN has been shown to be an acceptable donor substrate for some mammalian sialyltransferases, allowing for the synthesis of KDN-containing glycoconjugates even in species where the synthesis of CMP-KDN is less efficient. nih.gov
Catalytic Mechanisms of Glycosyl Transfer
The transfer of the deaminoneuraminic acid (KDN) moiety from the activated sugar donor, CMP-KDN, to an acceptor molecule is catalyzed by a class of enzymes known as sialyltransferases. nih.gov All characterized sialyltransferases are inverting glycosyltransferases. nih.gov This classification defines the stereochemical outcome of the reaction they catalyze.
The catalytic mechanism of an inverting glycosyltransferase proceeds via a single displacement reaction, often referred to as an SN2-like mechanism. This process involves a direct nucleophilic attack from an acceptor substrate on the anomeric carbon of the donor substrate.
In the context of CMP-KDN, the key steps of the catalytic mechanism are as follows:
Binding and Positioning: The CMP-KDN donor and the acceptor substrate (typically a glycan chain ending in galactose, N-acetylgalactosamine, or another sialic acid) bind to the active site of the sialyltransferase. nih.gov Conserved regions in the enzyme, known as sialylmotifs, are responsible for binding the donor and acceptor substrates and positioning them correctly for catalysis. nih.gov
Nucleophilic Attack: A hydroxyl group from the terminal sugar of the acceptor molecule acts as the nucleophile. It launches a direct attack on the anomeric carbon (C2) of the KDN residue in the CMP-KDN molecule. mdpi.com This attack occurs on the opposite side of the bond connecting the KDN to the CMP leaving group.
Transition State: A single, oxocarbenium ion-like transition state is formed, where the acceptor's oxygen is forming a new bond with the anomeric carbon, and the bond between the anomeric carbon and the oxygen of the CMP phosphate (B84403) group is breaking.
Inversion of Stereochemistry: The reaction results in the inversion of the stereochemical configuration at the anomeric carbon. CMP-KDN has a β-glycosidic linkage (an axial C-O bond). The nucleophilic attack from the opposite face leads to the formation of an α-glycosidic linkage (an equatorial C-O bond) in the final glycoconjugate product. nih.gov
Product Release: The newly synthesized KDN-glycoconjugate and the CMP molecule are released from the active site of the enzyme.
This single-displacement mechanism is characteristic of inverting glycosyltransferases and ensures the precise stereochemical control required for the synthesis of functional oligosaccharides and glycoconjugates. nih.gov
Iv. Biological Roles and Physiological Significance of Cmp Deaminoneuraminic Acid
Occurrence and Distribution in Biological Systems
The presence of CMP-KDN is not uniform across the biological landscape. Its distribution is taxonomically restricted and often developmentally regulated, suggesting specific functions in the organisms in which it is found.
Lower vertebrates, particularly fish, are a prominent source of KDN-containing glycoconjugates, and consequently, the machinery for CMP-KDN synthesis is well-established in these organisms. The testis of the rainbow trout (Oncorhynchus mykiss) is a rich source of a unique CMP-sialic acid synthetase that efficiently utilizes both KDN and N-acetylneuraminic acid (Neu5Ac) as substrates. oup.comnih.gov This enzyme is critical for the synthesis of KDN-gangliosides, which were first discovered in this species. nih.gov The expression of CMP-KDN synthetase in rainbow trout is temporally correlated with development, particularly during spermatogenesis, where it parallels the expression of (KDN)GM3 in sperm. nih.gov
Kinetic studies of the recombinant rainbow trout CMP-sialic acid synthetase have revealed its high affinity for both KDN and Neu5Ac, with a slightly higher efficiency towards KDN. oup.com In contrast, the mammalian counterpart exhibits a significantly lower activity towards KDN. oup.comnih.gov This difference in substrate specificity underscores the more prominent role of KDN in the biology of certain fish species.
Zebrafish (Danio rerio) possess two distinct CMP-sialic acid synthetase genes (cmas1 and cmas2), likely a result of a whole-genome duplication event in teleost fish. kit.edu These two enzymes exhibit different substrate specificities and expression patterns. While dreCmas1 shows a preference for Neu5Ac, dreCmas2 preferentially activates KDN. kit.edu This functional divergence suggests specialized roles for KDN-containing glycoconjugates during zebrafish development, although KDN itself has not yet been detected in zebrafish embryos. kit.edu
Table 1: Comparison of Recombinant CMP-Sialic Acid Synthetase Activity in Rainbow Trout and Mouse
| Enzyme Source | Substrate | Km (mM) | Vmax (min-1) | Vmax/Km (min-1) |
|---|---|---|---|---|
| Rainbow Trout | KDN | 3.0 | 450 | 1.1 |
| Neu5Ac | 2.8 | 270 | 0.68 | |
| Mouse | KDN | 0.56 | 3.3 | 0.23 |
| Neu5Ac | 0.26 | 0.89 | 3.5 |
Data sourced from Nakata, D., et al. (2001). oup.comnih.gov
While Neu5Ac is utilized by several pathogenic bacteria for molecular mimicry of host structures, the occurrence and role of KDN in the microbial world appear to be different. nih.gov KDN has been identified in the polysaccharides of certain bacteria, including environmental species like Streptomyces and Sinorhizobium fredii, as well as in Klebsiella ozaenae. nih.gov In these bacterial structures, KDN is often found as an internal residue within the polysaccharide chain, rather than at the terminal positions typical for Neu5Ac in host mimicry. nih.gov This suggests a more ancestral and structurally integral role for KDN in these microorganisms. nih.gov
Some bacteria possess specific enzymatic machinery for KDN metabolism. For instance, a KDN-specific aldolase (B8822740) has been identified in a Sphingobacterium species that can assimilate KDN. researchgate.net The biosynthesis of CMP-sialic acids, including CMP-KDN, is a critical step for the incorporation of these sugars into bacterial surface polysaccharides. researchgate.net While the CMP-sialic acid synthetases of some pathogenic bacteria like Neisseria meningitidis are well-characterized for their role in producing CMP-Neu5Ac for capsule synthesis, the broader distribution and function of CMP-KDN synthesis in the bacterial kingdom are still being explored. nih.gov
In contrast to the high levels observed in some lower vertebrates, KDN and its activated form, CMP-KDN, are present at much lower or basal levels in mammalian systems. oup.com Mammalian CMP-sialic acid synthetases exhibit a significantly lower capacity to synthesize CMP-KDN from KDN and CTP compared to the enzyme from rainbow trout. oup.comnih.gov The intracellular concentration of free KDN in mammalian cells is typically very low. oup.com
However, the synthesis of KDN in mammalian cells can be regulated. For example, the levels of both free and conjugated KDN can be increased by culturing mammalian cells in a mannose-rich medium. oup.com This indicates that the biosynthetic pathway for KDN is present in mammals and can be modulated by the availability of its precursor, mannose. oup.com
Developmental Regulation of CMP-Deaminoneuraminic Acid Metabolism
The metabolism of CMP-KDN is subject to developmental regulation, further emphasizing its specialized roles during specific life stages. In rainbow trout, the expression of CMP-KDN synthetase is temporally controlled during spermatogenesis, coinciding with the appearance of KDN-containing gangliosides in sperm. nih.gov Furthermore, Northern blot analysis in rainbow trout has revealed multiple mRNA transcripts for CMP-sialic acid synthetase that are expressed in a tissue-specific and developmentally regulated manner in the testis, ovary, and liver. oup.comnih.gov Specifically, a 4.3-kb transcript was found only in mature testis, while 4.0 kb and 6.0 kb transcripts were exclusive to immature testis, indicating distinct regulation of enzyme expression during testicular development. oup.com
In mammalian systems, there is also evidence for developmental regulation of KDN expression. Studies in rats have shown an age-dependent expression of KDN in various tissues. oup.com This suggests that even at the basal levels found in mammals, the presence of KDN-containing glycoconjugates is likely controlled during different developmental phases.
Fundamental Roles in Cellular Processes
The incorporation of KDN into glycoconjugates via CMP-KDN is a prerequisite for its participation in various cellular functions. nih.gov These KDN-containing molecules contribute to the structure and function of the cell surface, influencing how cells interact with their environment.
The cell surface is covered by a dense layer of carbohydrates known as the glycocalyx. mdpi.com This layer is fundamentally important for cell-cell recognition, adhesion, and signaling. nih.govbmbreports.org Sialic acids, as terminal components of many glycans in the glycocalyx, play a crucial role in these processes. nih.gov The synthesis of CMP-sialic acids is the rate-limiting step for the sialylation of glycoconjugates that constitute the glycocalyx. nih.gov
KDN-containing glycoconjugates are integral components of the glycocalyx in organisms where they are expressed, contributing to its structure and mediating specific biological functions. A notable example is the role of the KDN-containing ganglioside, (KDN)GM3, in the fertilization of rainbow trout. nih.gov This ganglioside, present on the sperm cell surface, is involved in the interaction with the egg's vitelline envelope, a critical step in sperm-egg binding. nih.gov This specific recognition event highlights the importance of the KDN moiety in mediating cell adhesion in this context.
The presence of KDN in polysialic acid chains (polySia), which are important modulators of cell adhesion molecules like NCAM, further points to the role of CMP-KDN in regulating cell-cell interactions. nih.govresearchgate.net The enzymatic transfer of KDN from CMP-KDN to growing glycan chains can alter the biophysical properties of the glycocalyx, thereby influencing cellular adhesion and signaling events.
Role in Intercellular Recognition and Communication
While this compound itself is not directly involved in intercellular signaling cascades, its role as the sole donor for Kdn makes it indispensable for the synthesis of Kdn-containing glycoconjugates that are pivotal in cell-cell recognition and communication. Sialic acids, due to their terminal position on cell surface glycans and negative charge, modulate a wide array of cellular interactions.
Kdn-containing glycoconjugates are major components of the cell surface, particularly in gametes, and are involved in intercellular communication processes. kit.edu The expression of CMP-KDN synthetase, the enzyme responsible for synthesizing CMP-Kdn from Kdn and CTP, has been shown to be temporally correlated with the developmental expression of (KDN)GM3 in sperm, suggesting a significant role for these molecules in male gametes. nih.gov In essence, the availability of CMP-Kdn dictates the extent of Kdn-sialylation, thereby influencing the ability of cells to interact with their environment and with each other.
Table 1: Key Molecules in Kdn-Mediated Intercellular Communication
| Molecule | Type | Function in Intercellular Communication |
| This compound | Nucleotide Sugar | Donor of Kdn for the synthesis of Kdn-glycoconjugates. |
| CMP-KDN Synthetase | Enzyme | Catalyzes the synthesis of CMP-Kdn. |
| (KDN)GM3 | Ganglioside | A Kdn-containing glycosphingolipid found in sperm. |
| Kdn-glycoconjugates | Glycoproteins/Glycolipids | Mediate cell-cell recognition and interaction. |
Involvement in Specific Biological Phenomena (e.g., egg activation)
The involvement of this compound in egg activation is primarily indirect, through its role in the biosynthesis of polysialic acids (polySias) containing Kdn on the surface of oocytes. These polysialylated glycoproteins are implicated in critical events during fertilization, such as the prevention of polyspermy.
Research has shown that the highly modified polysialic acid groups on polysialoglycoproteins (PSGP), which can include Kdn at the non-reducing termini, are crucial for protecting the oocyte. nih.gov The synthesis of these essential Kdn-containing glycans is entirely dependent on the availability of CMP-Kdn as the donor substrate. The enzyme CMP-Kdn synthetase facilitates the production of CMP-Kdn, which is then utilized by sialyltransferases to construct the Kdn-containing polysialic acid chains on the egg surface glycoproteins. researchgate.net
While the direct trigger for egg activation is a series of intracellular calcium oscillations initiated by the sperm, the glycans on the egg surface, including those containing Kdn, play a crucial role in the initial sperm-egg interaction and subsequent events that ensure successful monospermic fertilization. nih.govmdpi.com The presence of Kdn-containing polysialic acids on the egg envelope contributes to creating a barrier to prevent multiple sperm from fertilizing the egg. nih.gov
Table 2: Research Findings on the Role of Kdn in Fertilization
| Finding | Organism/System | Significance | Reference |
| Expression of CMP-KDN synthetase correlates with (KDN)GM3 expression in sperm. | Rainbow Trout | Suggests a role for Kdn-gangliosides in sperm function and development. | nih.gov |
| Polysialic acids containing Kdn on egg glycoproteins serve to block polyspermy. | Fish (General) | Highlights the importance of Kdn-glycans in ensuring proper fertilization. | nih.gov |
| CMP-Kdn synthetase is essential for the synthesis of Kdn-containing glycoconjugates. | Rainbow Trout | Underscores the foundational role of CMP-Kdn in producing functionally important glycans. | researchgate.net |
V. Advanced Methodologies for Research on Cmp Deaminoneuraminic Acid
Analytical Techniques for Detection and Quantification
A variety of analytical methods are employed to detect and quantify CMP-deaminoneuraminic acid, each offering distinct advantages in sensitivity, specificity, and the type of information provided.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound from complex biological mixtures. To enhance detection sensitivity, especially when using fluorescence detectors, pre-column derivatization is often employed. A common derivatization agent for sialic acids, including KDN, is 1,2-diamino-4,5-methylenedioxybenzene (DMB). This reagent reacts with the α-keto acid functionality of sialic acids to form highly fluorescent derivatives, allowing for their detection at picomole levels. The DMB-labeled sialic acids can then be separated by reversed-phase HPLC. nih.gov This method is particularly useful for quantifying the total amount of KDN released from glycoconjugates after acid hydrolysis.
Alternatively, HPLC can be used to directly analyze the products of enzymatic reactions, such as the synthesis of CMP-KDN by CMP-sialic acid synthetase. In this approach, the reaction mixture is injected onto an appropriate column (e.g., a reversed-phase C18 column), and the separation of substrate (KDN) and product (CMP-KDN) is monitored by UV absorbance, typically at 271 nm, which is characteristic of the cytidine (B196190) monophosphate moiety. nih.gov This method allows for the direct quantification of the enzymatic activity by measuring the rate of product formation. nih.gov
| Compound | Retention Time (min) | Detection Method |
|---|---|---|
| CMP-Neu5Ac | 8.99 | UV (271 nm) |
| CMP-KDN | 9.56 | UV (271 nm) |
| DMB-Neu5Ac | Varies | Fluorescence (Ex: 373 nm, Em: 448 nm) |
| DMB-Neu5Gc | Varies | Fluorescence (Ex: 373 nm, Em: 448 nm) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed structural information about molecules at an atomic level. researchgate.netresearchgate.net In the context of this compound, ¹H NMR has been instrumental in the structural characterization of the synthesized sugar nucleotide, confirming its identity and purity. nih.gov For instance, the synthesis of CMP-[¹⁴C]KDN using CMP-KDN synthetase from rainbow trout testis was characterized by ¹H NMR. nih.gov
Furthermore, advanced NMR techniques like Saturation Transfer Difference (STD) NMR spectroscopy can be used to probe the binding interactions between CMP-KDN synthetase and its substrates. abnova.com By irradiating the protein and observing the transfer of saturation to the bound ligand, STD NMR can identify the specific epitopes of the substrate that are in close contact with the enzyme, providing valuable insights into the sub-structural requirements for binding. abnova.com Real-time monitoring of enzymatic reactions is also possible with NMR, allowing for the kinetic analysis of sialic acid biosynthesis pathways by tracking the appearance of signals from reaction intermediates and products over time. nih.gov
Mass spectrometry (MS) is an indispensable tool in metabolomics and pathway analysis due to its high sensitivity and resolution, which allows for the detection and quantification of a wide array of metabolites in biological samples. biocompare.com In the study of this compound, MS-based approaches are crucial for elucidating the metabolic pathways in which KDN-containing glycoconjugates are involved.
Liquid chromatography coupled with mass spectrometry (LC-MS) can be used to profile the expression of KDN-glycans in cells and tissues. biocompare.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ions and analyzing the resulting daughter ions. This allows for the determination of the glycan sequence, branching patterns, and the location of KDN residues within the oligosaccharide chain. ucl.ac.uk Derivatization techniques, such as permethylation, can be used prior to MS analysis to stabilize sialic acid linkages and improve ionization efficiency. biocompare.comcellsignal.com These methods are essential for understanding how the expression of KDN-glycans changes in different physiological and pathological states.
Enzyme activity assays are fundamental for characterizing the enzymes involved in the biosynthesis of this compound, most notably CMP-sialic acid synthetase (CMAS). These assays typically involve incubating the enzyme with its substrates, KDN and CTP, and then quantifying the amount of CMP-KDN produced.
A common method involves a reaction mixture containing the enzyme, KDN, CTP, and essential cofactors like Mg²⁺, in a buffered solution at an optimal pH (typically around 9.0-10.0). nih.govnih.gov The reaction is incubated for a specific time and then stopped. The amount of CMP-KDN formed can be quantified using HPLC, as described previously. nih.gov
Spectrophotometric assays can also be employed. For example, the EnzChek pyrophosphate assay kit allows for the continuous monitoring of the reaction by coupling the release of pyrophosphate (PPi), a product of the synthetase reaction, to a series of enzymatic steps that result in a detectable change in absorbance or fluorescence.
| Enzyme Source | Km for KDN (mM) | Vmax/Km (min⁻¹) |
|---|---|---|
| Rainbow Trout (recombinant) | Not specified | 1.1 |
| Murine (recombinant) | 0.56 | 0.23 |
| Rainbow Trout Testis (partially purified) | Not specified | 4.4 x 10⁻³ |
Immunochemical and histochemical techniques are vital for visualizing the localization of KDN-containing glycoconjugates within tissues and cells. These methods rely on the use of specific antibodies that can recognize and bind to KDN epitopes.
A monoclonal antibody, designated mAb.kdn3G, has been developed that specifically recognizes the KDNα2->3Galβ1-> disaccharide structure. nih.gov This antibody shows strong reactivity with (KDN)GM3 ganglioside and does not cross-react with the corresponding Neu5Ac-containing ganglioside. nih.gov Using such specific antibodies, indirect immunofluorescence and other immunohistochemical staining techniques can be employed on tissue sections to determine the spatial distribution of KDN-glycans. nih.gov For example, mAb.kdn3G was used to show that (KDN)GM3 is localized on the external surface of the plasma membrane of rainbow trout sperm. nih.gov These methods provide crucial information about the cellular and tissue-specific expression of KDN-glycoconjugates, offering clues to their potential biological functions.
Chemoenzymatic and Synthetic Biology Approaches
The production of this compound and its derivatives for research purposes often utilizes chemoenzymatic and synthetic biology approaches. These methods combine chemical synthesis with enzymatic catalysis to achieve efficient and specific production of the target molecule.
A key enzyme in these approaches is CMP-sialic acid synthetase. Notably, the synthetase from rainbow trout has been shown to be highly effective at using both KDN and Neu5Ac as substrates, making it a valuable tool for the enzymatic synthesis of CMP-KDN. This enzyme can be produced recombinantly in systems like E. coli and used for in vitro synthesis.
One-pot, multi-enzyme systems have been developed for the efficient synthesis of CMP-sialic acid derivatives. researchgate.net In such a system, a sialic acid aldolase (B8822740) can be used to synthesize KDN from D-mannose and pyruvate (B1213749), which is then directly converted to CMP-KDN by a CMP-sialic acid synthetase in the same reaction vessel. This approach streamlines the synthesis process and improves yields. researchgate.net Chemoenzymatic methods have also been successfully used to synthesize derivatives of CMP-sialic acids, such as fluorinated analogs, which can be used as probes to study the function of sialyltransferases and other enzymes in the sialic acid pathway. These advanced synthetic strategies are crucial for providing the necessary tools to further investigate the biology of this compound.
Strategies for In Vitro Enzymatic Synthesis of this compound
The in vitro enzymatic synthesis of this compound (CMP-KDN) is a cornerstone for its detailed study, providing the necessary material for biochemical and cell-based assays. The primary and most direct enzymatic route for CMP-KDN synthesis involves the use of CMP-sialic acid synthetase (CMAS). This enzyme catalyzes the reaction between deaminoneuraminic acid (KDN) and cytidine triphosphate (CTP) to yield CMP-KDN and pyrophosphate.
A particularly effective CMAS for this purpose has been identified and characterized from rainbow trout testis. oup.comnih.govnih.gov This enzyme exhibits high activity for both KDN and N-acetylneuraminic acid (Neu5Ac) as substrates. oup.comnih.gov In contrast, mammalian CMAS enzymes generally show significantly lower activity towards KDN, making the trout enzyme a preferred biocatalyst for the production of CMP-KDN. oup.comnih.gov Kinetic studies have revealed that the recombinant trout enzyme has a 1.6-fold higher activity with KDN compared to Neu5Ac, highlighting its suitability for efficient CMP-KDN synthesis. oup.com
The synthesis of the precursor, KDN, can also be achieved enzymatically. The biosynthesis of KDN involves a series of reactions starting from D-mannose. A key enzyme in this pathway is KDN-9-phosphate synthetase, which catalyzes the condensation of D-mannose-6-phosphate and phosphoenolpyruvate (B93156) to form KDN-9-phosphate. This is followed by dephosphorylation to yield free KDN.
A multi-enzyme, one-pot synthesis approach can be employed for the efficient production of CMP-KDN and its derivatives. This strategy combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. Such systems can start from simpler precursors and involve a cascade of enzymatic reactions to produce the final product without the need to isolate intermediates. For instance, a system could be designed with enzymes for KDN synthesis coupled with the CMP-sialic acid synthetase to produce CMP-KDN in a single reaction vessel.
| Enzyme | Substrates | Product | Source Organism (for efficient synthesis) |
|---|---|---|---|
| CMP-Sialic Acid Synthetase (CMAS) | KDN, CTP | CMP-KDN | Rainbow Trout (Oncorhynchus mykiss) |
| KDN-9-Phosphate Synthetase | D-Mannose-6-phosphate, Phosphoenolpyruvate | KDN-9-Phosphate | Rainbow Trout (Oncorhynchus mykiss) |
| Phosphatase | KDN-9-Phosphate | KDN | Various |
Development of Modified this compound Derivatives as Research Probes
To investigate the roles of CMP-KDN and KDN-containing glycoconjugates in biological systems, modified derivatives that can act as research probes are invaluable. These probes can be used for a variety of applications, including identifying binding partners, tracking metabolic pathways, and imaging the localization of KDN-glycans.
Radiolabeled Probes: A straightforward approach to creating a research probe is through isotopic labeling. CMP-[14C]KDN, synthesized from [14C]-labeled KDN, has been used to track the incorporation of KDN into glycoconjugates. nih.gov The radioactive label allows for sensitive detection and quantification in various biochemical assays.
Fluorescent Probes: Fluorescently tagged CMP-KDN analogues are powerful tools for imaging the distribution of KDN-containing structures in cells and tissues. While specific fluorescent CMP-KDN probes are not yet widely reported, the synthesis of fluorescent mimetics of CMP-Neu5Ac provides a clear precedent. nih.gov These mimetics have been successfully used as potent, cell-permeable polarization probes for sialyltransferases and for inhibiting and visualizing cellular sialylation. nih.gov A similar strategy could be employed to synthesize CMP-KDN derivatives with fluorescent tags, such as Cy3 or Cy5, attached to the KDN moiety. bio-techne.comrndsystems.com These probes would enable the direct visualization of KDN glycosylation events using fluorescence microscopy.
Biotinylated Probes: Biotinylation is a common technique for labeling molecules to facilitate their detection and purification through the high-affinity interaction between biotin (B1667282) and streptavidin. Biotinylated CMP-KDN derivatives can be synthesized and used to identify proteins that bind to KDN-containing glycans. rndsystems.com Once transferred to a glycoprotein (B1211001) or glycolipid by a sialyltransferase, the biotin tag allows for the isolation of the modified glycoconjugate and any interacting partners using streptavidin-coated beads. This approach is instrumental in proteomics-based studies to identify KDN-specific receptors or binding proteins.
Photoaffinity Probes: Photoaffinity labeling is a powerful technique to identify specific molecular interactions in a biological context. nih.govnih.gov A photoaffinity probe is a molecule that contains a photoreactive group, which upon exposure to light, forms a covalent bond with nearby molecules. nih.gov A CMP-KDN derivative could be synthesized with a photoreactive moiety, such as a diazirine or an aryl azide. nih.govrsc.org This probe would first bind to its target, such as a KDN-specific enzyme or receptor, and then upon photoactivation, form a covalent linkage, allowing for the unambiguous identification of the binding partner.
| Probe Type | Modification | Principle of Use | Potential Applications |
|---|---|---|---|
| Radiolabeled | Isotopic label (e.g., 14C) | Detection and quantification of radioactivity | Metabolic tracing, enzyme assays |
| Fluorescent | Fluorophore (e.g., Cy3, Cy5) | Detection of fluorescence emission | Cellular imaging, flow cytometry, fluorescence polarization assays |
| Biotinylated | Biotin tag | High-affinity binding to streptavidin | Affinity purification of binding partners, detection via streptavidin conjugates |
| Photoaffinity | Photoreactive group (e.g., diazirine) | Light-induced covalent crosslinking to target molecules | Identification of receptors and interacting proteins |
Genetic Engineering and Recombinant Expression Systems for Enzymes
Genetic engineering and the use of recombinant expression systems have revolutionized the production of enzymes involved in CMP-KDN metabolism, providing a reliable and scalable source of these proteins for research and biotechnological applications.
The most common expression system for producing enzymes for CMP-KDN synthesis is Escherichia coli. oup.comthescipub.comnih.gov The cDNAs encoding enzymes such as CMP-sialic acid synthetase and KDN-9-phosphate synthetase have been cloned and expressed in E. coli. oup.comnih.gov For example, the CMP-sialic acid synthetase from rainbow trout has been successfully expressed in E. coli, yielding a recombinant enzyme with high activity for CMP-KDN synthesis. oup.comnih.gov Similarly, the murine CMAS has also been expressed in E. coli, although it shows lower activity towards KDN. oup.comnih.gov High-level expression of recombinant CMP-sialic acid synthetase from Neisseria meningitidis in E. coli has also been achieved, demonstrating the versatility of this expression host. nih.gov
While E. coli is a widely used host, other expression systems can also be employed. For instance, transgenic plants have been engineered to produce enzymes for sialic acid synthesis. nih.govresearchgate.net Although this work has primarily focused on Neu5Ac, it demonstrates the potential of using plant-based systems for producing enzymes related to sialic acid metabolism. This approach could be adapted for the production of KDN-metabolizing enzymes, offering a low-cost and scalable production platform.
Genetic engineering also allows for the modification of enzymes to improve their properties. Site-directed mutagenesis can be used to alter the substrate specificity, catalytic efficiency, or stability of an enzyme. For example, a single mutation in human N-acetylneuraminic acid 9-phosphate synthase was shown to eliminate its KDN-9-phosphate synthase activity, highlighting the potential to engineer enzyme function through targeted amino acid changes. nih.gov Such approaches could be used to create novel enzyme variants with enhanced properties for the synthesis of CMP-KDN or its derivatives.
The use of recombinant enzymes is crucial for the development of in vitro multi-enzyme systems for the synthesis of complex carbohydrates. By expressing and purifying the necessary enzymes, researchers can construct defined biosynthetic pathways in a test tube, allowing for the controlled synthesis of specific glycoconjugates containing KDN.
| Enzyme | Expression System | Key Findings/Applications |
|---|---|---|
| Rainbow Trout CMP-Sialic Acid Synthetase | Escherichia coli | High-level expression of an enzyme with high activity for CMP-KDN synthesis. oup.comnih.gov |
| Murine CMP-Sialic Acid Synthetase | Escherichia coli | Expressed enzyme shows lower activity for KDN compared to Neu5Ac. oup.comnih.gov |
| Human N-acetylneuraminic acid 9-phosphate synthase | Escherichia coli | Recombinant expression used to study substrate specificity and the effects of mutations. nih.gov |
| Bacterial Sialic Acid Synthesizing Enzymes | Transgenic Plants (e.g., Tobacco, Alfalfa) | Demonstrates the potential for plant-based production of sialic acid metabolizing enzymes. nih.govresearchgate.net |
Vi. Comparative Biochemistry and Evolutionary Perspectives
Divergence and Conservation of CMP-Sialic Acid Synthetases
CMP-sialic acid synthetases (CSAS) are responsible for catalyzing the reaction between a sialic acid and cytidine (B196190) triphosphate (CTP) to form CMP-sialic acid and pyrophosphate. oup.com While these enzymes are found across various taxa, from bacteria to vertebrates, they exhibit significant divergence in substrate specificity, particularly concerning Neu5Ac and KDN. oup.com
Substrate Specificity:
Mammalian CSAS, such as the murine enzyme, show a strong preference for Neu5Ac and have very low activity towards KDN. oup.comnih.gov This low affinity in mammalian enzymes may account for the relatively low abundance of KDN in mammalian glycoconjugates. oup.com In stark contrast, the CSAS from rainbow trout (Oncorhynchus mykiss) testis can efficiently utilize both KDN and Neu5Ac as substrates. oup.comnih.govnih.gov Kinetic studies have demonstrated that the recombinant trout enzyme has a 1.6-fold higher activity with KDN compared to Neu5Ac, whereas the murine enzyme has a 15-fold lower activity with KDN than with Neu5Ac. oup.comnih.gov This unique, broad substrate specificity of the trout enzyme is attributed to a single enzyme molecule. oup.comnih.gov
Structural Conservation:
Despite these functional differences, CSAS enzymes share a degree of structural conservation. The trout enzyme, a protein of 432 amino acids, shares a 53.8% sequence identity with its murine counterpart. oup.comoup.comnih.gov Importantly, five evolutionarily conserved amino acid sequence motifs are present in both vertebrate and bacterial CMP-sialic acid synthetases, indicating a common ancestral gene. oup.comoup.com These conserved regions are crucial for the enzyme's catalytic function. Furthermore, high sequence similarities (39–58%) have been noted between CMP-sialic acid synthetases and CMP-KDO (3-deoxy-D-manno-octulosonate) synthetases, with three of the five conserved motifs being shared, suggesting a deep evolutionary relationship between these enzyme families. oup.com
Subcellular Localization:
A notable feature of vertebrate CSAS is their localization to the cell nucleus, which is unusual as most other nucleotide sugar synthetases are found in the cytoplasm. oup.combidmc.orgnih.govnih.gov Both the mammalian and fish enzymes are suggested to be nuclear residents and contain potential nuclear localization signals. oup.comoup.comnih.gov In contrast, the Drosophila melanogaster CSAS is located in the Golgi apparatus, and bacterial enzymes are cytoplasmic. bidmc.org The physiological reason for this nuclear sequestration in vertebrates is still under investigation but may be related to protecting the activated sugar from degradation. bidmc.org
| Enzyme Source | Substrate | Vmax/Km (min⁻¹) | Reference |
|---|---|---|---|
| Rainbow Trout | KDN | 1.1 | oup.comnih.gov |
| Neu5Ac | 0.68 | ||
| Murine | KDN | 0.23 | oup.comnih.gov |
| Neu5Ac | 3.5 |
Evolutionary Adaptation of CMP-Deaminoneuraminic Acid Pathways
The biosynthetic pathway leading to CMP-KDN has adapted differently across the evolutionary landscape. In vertebrates, the synthesis of KDN is thought to occur through a pathway independent of Neu5Ac biosynthesis. oup.com The final activation step, the formation of CMP-KDN, is catalyzed by a CSAS. The low efficiency of mammalian CSAS towards KDN suggests that the CMP-KDN pathway may be less prominent in mammals compared to other vertebrates like fish, where KDN-containing glycoconjugates are more abundant, particularly during development. oup.comnih.gov
The discovery of a de novo biosynthesis pathway for KDN in the toxin-producing microalga Prymnesium parvum has significantly broadened the known distribution of sialic acid biosynthesis. nih.gov This alga possesses the necessary enzymes, Kdn-9-P synthetase and CMP-KDN synthetase, to produce CMP-KDN from mannose-6-phosphate. nih.gov The identification of genes for these enzymes in P. parvum and related sequences in other microalgae suggests that sialic acid biosynthesis is more widespread than previously assumed and may play important roles in interactions within aquatic ecosystems. nih.gov
In some organisms, the pathway can be engineered. For instance, Sf9 insect cells, which typically lack sufficient levels of enzymes for CMP-Neu5Ac synthesis, can be engineered to produce CMP-KDN by expressing sialic acid synthetase (SAS) and CMP-sialic acid synthetase (CSAS). acs.org This demonstrates the modularity and adaptability of these metabolic pathways.
Phylogenetic Analysis of Related Enzymes
Phylogenetic analyses of CMP-sialic acid synthetases reveal a clear evolutionary relationship between enzymes from different domains of life. The murine and human CSAS share a high degree of identity (94%), and both cluster with other vertebrate enzymes. oup.com The rainbow trout enzyme, while sharing significant identity, forms a distinct branch, reflecting its unique substrate specificity. oup.com
The sequence similarities and conserved structural motifs strongly suggest a common ancestral origin for both bacterial and vertebrate CMP-sialic acid synthetases. oup.com Furthermore, the relationship extends to the family of CMP-KDO synthetases. oup.com KDO is an eight-carbon sugar essential in Gram-negative bacteria and also found in plants. oup.com The activation of both sialic acids and KDO by CMP is a unique feature, as most other sugars are activated by UDP or GDP. oup.com This shared activation chemistry, along with the conserved sequence motifs, points to a divergent evolutionary history from a common ancestral cytidylyltransferase.
Vii. Future Directions and Research Opportunities in Cmp Deaminoneuraminic Acid Studies
Elucidating Novel Biological Functions and Regulatory Networks
Future research is poised to uncover novel biological functions of KDN-containing glycoconjugates and the regulatory networks governing the availability of their precursor, CMP-KDN. The expression of KDN is known to be developmentally regulated and altered in tumorigenesis, suggesting its involvement in fundamental cellular processes. nih.govnih.gov The biosynthesis of KDN glycans involves a series of enzymatic reactions, starting from mannose and culminating in the transfer of KDN from CMP-KDN to an acceptor glycan. nih.gov Understanding the regulation of this pathway is crucial.
The enzyme responsible for the synthesis of CMP-KDN, CMP-sialic acid synthetase (CSS), is considered a key regulatory point in the sialylation pathway. nih.gov In rainbow trout, the expression of CMP-KDN synthetase is temporally correlated with development. nih.gov Furthermore, a novel C-domain-dependent inhibition of the rainbow trout CSS by its product, CMP-KDN, has been identified, suggesting a feedback mechanism for regulating its own synthesis. researchgate.net
Future investigations should focus on:
Identifying KDN-specific binding proteins and receptors: The discovery of proteins that specifically recognize KDN-terminated glycans will be instrumental in elucidating their downstream signaling pathways and cellular functions.
Investigating the transcriptional and post-translational regulation of CMP-KDN synthetase: Delving into the factors that control the expression and activity of this key enzyme will provide insights into how cells modulate KDN expression during development and disease.
Mapping the metabolic flux through the KDN biosynthetic pathway: Understanding how the flow of precursors is directed towards KDN synthesis, in competition with other sialic acid pathways, will reveal crucial regulatory nodes.
Exploring the interplay between KDN glycosylation and other post-translational modifications: Investigating how KDNylation interacts with phosphorylation, acetylation, and other modifications on the same protein could uncover novel regulatory mechanisms.
Exploring Enzyme Structure-Function Relationships for Catalytic Optimization
The catalytic efficiency and substrate specificity of CMP-sialic acid synthetases are central to the production of CMP-KDN. The enzyme from rainbow trout testis exhibits high activity towards both KDN and N-acetylneuraminic acid (Neu5Ac), whereas the murine enzyme shows a strong preference for Neu5Ac. nih.govoup.com This difference in substrate preference highlights the potential for engineering these enzymes for specific applications.
Structural studies of CMP-sialic acid synthetases have revealed a conserved N-terminal catalytic domain and a less conserved C-terminal domain that may have a regulatory role. oup.com Site-directed mutagenesis studies on related enzymes have been employed to probe the roles of specific amino acid residues in substrate binding and catalysis. nih.govox.ac.uk For instance, mutagenesis of the active site of Neisseria meningitidis CMP-sialic acid synthetase has provided insights into its catalytic mechanism. nih.gov
Future research in this area should aim to:
Determine the high-resolution crystal structure of CMP-KDN synthetase: A detailed three-dimensional structure will provide a blueprint for understanding its unique substrate specificity and for rational enzyme design.
Perform targeted mutagenesis to alter substrate specificity: By modifying key residues in the active site, it may be possible to engineer enzymes that are highly specific for KDN or that can accept a broader range of modified neuraminic acid substrates.
Utilize computational modeling and directed evolution: These approaches can be used to predict beneficial mutations and to screen large libraries of enzyme variants for improved catalytic activity, stability, and substrate scope. nih.govmdpi.com
Investigate the role of the C-terminal domain in regulation: Further studies are needed to elucidate the precise mechanism by which the C-terminal domain modulates the activity of the rainbow trout enzyme and to explore if similar regulatory domains exist in other species. researchgate.net
Advancements in Chemoenzymatic and Synthetic Methodologies
The availability of CMP-KDN is essential for in-depth functional studies. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic catalysis, have proven to be powerful for the synthesis of CMP-sialic acid and its derivatives. oup.comoup.com One-pot, multi-enzyme systems have been developed for the efficient production of these complex molecules. oup.com
The CMP-sialic acid synthetase from Neisseria meningitidis has been shown to have a broad substrate tolerance, making it a valuable tool for the synthesis of various CMP-sialic acid analogs. nih.gov The enzyme from rainbow trout, with its high efficiency for KDN, is particularly useful for the production of CMP-KDN. nih.gov
While chemoenzymatic methods are well-established, advancements in purely chemical synthesis are also crucial. The chemical synthesis of sialosides is notoriously challenging due to the stereochemistry of the glycosidic linkage. nih.gov However, progress has been made in the development of new synthetic methodologies for amino sugars and their derivatives. researchgate.netnih.govnih.govmdpi.com
Future research in synthesis should focus on:
Developing scalable and cost-effective chemoenzymatic production of CMP-KDN: Optimizing reaction conditions and enzyme stability will be key to making CMP-KDN more accessible to the research community.
Exploring novel enzymatic cascades for one-pot synthesis: The discovery and engineering of new enzymes could lead to more efficient and streamlined synthetic routes.
Advancing the total chemical synthesis of CMP-KDN: The development of novel protecting group strategies and glycosylation methods will be critical for achieving efficient and stereoselective chemical synthesis. acs.orgnih.gov
Synthesizing a library of CMP-KDN analogs: The availability of CMP-KDN derivatives with modifications at various positions will be invaluable for probing the specificities of KDN-transferases and for developing new research tools.
Development of Advanced Research Tools for Glycobiology
CMP-KDN and its analogs have the potential to be developed into powerful tools for studying the complex world of glycobiology. Modified CMP-sialic acids, including those with fluorescent tags or bioorthogonal handles, are essential for labeling and imaging glycans in living systems. oup.compnas.orgrsc.orgucsd.edunih.gov These tools allow for the visualization of glycan dynamics and the identification of specific glycoconjugates.
The metabolic incorporation of unnatural sialic acid precursors has enabled the introduction of chemical reporters onto cell surface glycans. oup.com This strategy could be adapted using KDN analogs to specifically probe KDN-containing glycoconjugates. Furthermore, specific glycan-recognizing probes, such as lectins and antibodies, are crucial for detecting and characterizing sialoglycans. nih.govucsd.eduucsd.edu
Future directions for the development of CMP-KDN-based research tools include:
Synthesis of fluorescently labeled and biotinylated CMP-KDN: These reagents will enable the direct labeling and visualization of KDN-containing glycans on cells and in tissues. rsc.orgucsd.edu
Development of CMP-KDN analogs with bioorthogonal functional groups: These "clickable" analogs will allow for the specific chemical tagging of KDN-glycans for proteomics and other downstream analyses. oup.compnas.org
Generation of KDN-specific monoclonal antibodies and lectins: High-affinity probes that can distinguish KDN from other sialic acids are urgently needed for immunohistochemistry, flow cytometry, and other immunoassays. ucsd.eduucsd.edu
Creation of CMP-KDN-based photoaffinity probes: These tools could be used to identify and characterize KDN-transferases and other KDN-binding proteins.
Unexplored Ecological and Organismal Roles of CMP-Deaminoneuraminic Acid
The distribution of KDN is not limited to vertebrates; it has also been found in bacteria and marine organisms. researchgate.netnih.govresearchgate.netnih.govnih.govmdpi.com The presence of KDN-containing glycoconjugates in these diverse life forms suggests that they may play important and as-yet-unexplored ecological and organismal roles.
Marine glycans, in general, are structurally diverse and play pivotal roles in oceanic carbon cycling and microbial metabolism. nih.govresearchgate.netnih.gov The capsular polysaccharides of marine bacteria, some of which may contain KDN or its derivatives, are involved in host-pathogen interactions and protection from environmental stressors. nih.govnih.govmdpi.commdpi.com
Future research in this area should explore:
The role of KDN in host-pathogen interactions: Investigating whether KDN-containing glycans on the surface of bacteria or hosts mediate recognition and infection processes could reveal new mechanisms of pathogenesis and opportunities for therapeutic intervention. researchgate.netrsc.org
The function of KDN in the marine environment: Studying the contribution of KDN-containing glycans to biofilm formation, nutrient cycling, and inter-species communication in marine ecosystems could uncover novel ecological functions. nih.govnih.gov
The diversity of KDN-containing structures in different organisms: A comprehensive survey of the types of KDN-glycans present in a wider range of species will provide a foundation for understanding their evolutionary and functional significance.
The potential biotechnological applications of KDN-containing polymers: Marine-derived polysaccharides often have unique properties that make them useful in biomedicine and other industries. nih.govresearchgate.netnih.gov
Q & A
Q. What enzymatic methods are used to synthesize CMP-KDN, and how are these reactions optimized?
CMP-KDN is synthesized using CTP:CMP-3-deoxynonulosonate cytidylyltransferase (CMP-KDN synthetase) isolated from rainbow trout testis. The reaction involves the condensation of CTP with deaminoneuraminic acid (KDN), requiring Mg²⁺ as a cofactor. Optimization includes pH stabilization (7.5–8.0), temperature control (25–30°C), and substrate molar ratios (1:1.2 for KDN:CTP) to maximize yield . Reaction progress is monitored via HPLC with UV detection at 262 nm (for CMP-KDN) .
Q. How is CMP-KDN structurally characterized, and what analytical techniques validate its purity?
Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm glycosidic bond formation and mass spectrometry (MS) for molecular weight verification. Purity is assessed using anion-exchange chromatography (AEC) or reverse-phase HPLC, with retention times compared to synthetic standards . Quantification is performed via spectrophotometric measurement of cytidine monophosphate (CMP) moieties at 262 nm (ε = 7.4 × 10³ M⁻¹cm⁻¹) .
Q. What role does CMP-KDN play in sialic acid metabolism compared to CMP-Neu5Ac?
CMP-KDN serves as a donor substrate for sialyltransferases in non-mammalian systems (e.g., fish eggs), analogous to CMP-N-acetylneuraminic acid (CMP-Neu5Ac) in mammals. Unlike Neu5Ac, KDN lacks the N-acetyl group, which reduces its recognition by mammalian sialidases, suggesting divergent evolutionary roles in glycosylation .
Advanced Research Questions
Q. How do substrate specificity and kinetic parameters of CMP-KDN synthetase inform enzyme engineering?
Kinetic studies reveal that rainbow trout CMP-KDN synthetase has a Kₘ of 0.12 mM for KDN and 0.08 mM for CTP, with a Vₘₐₓ of 1.2 µmol/min/mg . Substrate specificity assays show <5% activity with Neu5Ac or KDO (3-deoxy-D-manno-octulosonic acid), indicating strict stereochemical requirements at C4 and C5 positions . Rational mutagenesis (e.g., altering residues in the catalytic pocket) could expand substrate flexibility for biotechnological applications .
Q. What experimental approaches resolve contradictions in CMP-KDN’s regulatory effects on sialylation pathways?
CMP-KDN competitively inhibits CMP-Neu5Ac synthetase (Kᵢ = 0.45 mM) by binding to the active site, as shown in rainbow trout enzyme assays . To distinguish between direct inhibition and metabolic feedback, dual-isotope labeling (³H-KDN and ¹⁴C-Neu5Ac) can track substrate flux in cell-free systems. Cross-validation with CRISPR-Cas9 knockout models (e.g., cmkas⁻/⁻ cells) further clarifies pathway dynamics .
Q. How can chromatographic methods be tailored to separate CMP-KDN from structurally similar nucleotides?
Separation of CMP-KDN from CMP-Neu5Ac requires high-resolution anion-exchange chromatography (AEC) with a NaCl gradient (0–500 mM, pH 4.5) or reverse-phase HPLC using a C18 column and 10 mM ammonium acetate (pH 5.0)/acetonitrile mobile phase . For complex mixtures, tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity by targeting unique fragment ions (e.g., m/z 456.1 → 322.1 for CMP-KDN) .
Q. What methodologies quantify CMP-KDN in biological samples, and how are interferences minimized?
Quantitative LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-CMP-KDN) ensures precision. Sample preparation involves solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MAX) to remove phospholipids and salts. Interference from CMP-Neu5Ac is mitigated by optimizing collision energy during MRM transitions .
Q. How do structural modifications of KDN influence its recognition by sialyltransferases and hydrolases?
Site-directed mutagenesis of sialyltransferases (e.g., ST8Sia-IV) combined with glycan microarray screening reveals that the 9-OH group of KDN is critical for enzyme binding. Conversely, neuraminidase resistance is conferred by the absence of the N-acetyl group, as shown in comparative hydrolysis assays with Clostridium perfringens sialidase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
